prop-1-ene
Description
Properties
CAS No. |
1724-44-3 |
|---|---|
Molecular Formula |
C3H5+ |
Molecular Weight |
41.073 |
IUPAC Name |
prop-1-ene |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2/q+1 |
InChI Key |
WPKVKNZNPQRHOD-UHFFFAOYSA-N |
SMILES |
C=C[CH2+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Prop 1 Ene and Its Derivatives
Industrial Scale Production and Research Optimization
The industrial production of prop-1-ene (B156429) is dominated by several key processes, each with ongoing research focused on optimizing efficiency, catalyst performance, and process intensification.
Steam Cracking of Hydrocarbons: Mechanistic and Efficiency Studies
Steam cracking is a high-temperature, non-catalytic process that breaks down saturated hydrocarbons into smaller, often unsaturated, hydrocarbons, including ethylene (B1197577) and propylene (B89431). engineering.org.cn While a primary source of light olefins, the yield of propylene from steam cracking, particularly when using propane (B168953) as feedstock, is around 15%. wikipedia.org Naphtha is another principal feedstock, especially in the Middle East and Asia. wikipedia.org
The process involves heating hydrocarbons to very high temperatures (typically above 800 °C) in the presence of steam. engineering.org.cn The steam helps to lower the hydrocarbon partial pressure and minimize undesirable side reactions, such as coke formation. mdpi.com Research in steam cracking focuses on understanding the complex reaction mechanisms and optimizing operating parameters like temperature, residence time, steam-to-hydrocarbon ratio, and feedstock composition to maximize olefin yields and minimize coking. mdpi.comacs.org For instance, studies have shown that increasing the coil outlet temperature (COT) can increase ethylene yield, but temperatures above a certain point may not significantly increase yield and can lead to considerable increases in coke formation. mdpi.com Residence time also plays a crucial role, with shorter residence times at higher temperatures sometimes favoring propylene yield, while longer residence times can lead to secondary reactions and decreased propylene yield. mdpi.com
Optimization efforts also extend to the design and operation of cracking furnaces to improve energy efficiency and reduce emissions. acs.org Multiobjective optimization frameworks are being developed based on life cycle assessments to consider both economic and environmental factors. acs.org
Catalytic Dehydrogenation of Propane: Process Intensification and Catalyst Development
Catalytic dehydrogenation of propane (PDH) is a major on-purpose technology for propylene production, offering high propylene selectivities. digitalrefining.commdpi.com This process involves the removal of hydrogen from propane to form this compound. PDH is a highly endothermic and equilibrium-limited reaction, requiring high operating temperatures (typically above 550 °C) to achieve industrially relevant conversion rates. mdpi.comnih.gov The main challenges in PDH technology are developing active catalysts with minimal byproduct formation and mitigating catalyst deactivation due to coke deposition. mdpi.com
Process intensification in PDH includes innovative reactor designs such as fluidized bed reactors (FBR) and membrane reactors, which can improve heat transfer, manage coke formation, and shift reaction equilibrium. researchgate.netumich.edu Fluidized catalytic dehydrogenation (FCDh) technology, for example, operates in a circulating fluid bed and has demonstrated high propylene selectivity at significant propane conversion. sci-hub.ru
Catalyst development is a critical area of research, focusing on improving activity, selectivity, and stability. sci-hub.ru
Non-oxidative dehydrogenation (DDH) is the traditional PDH process. cardiff.ac.uk Platinum-based catalysts are widely used in commercial DDH processes like Oleflex due to their high preference for activating C-H bonds. encyclopedia.pubacs.org However, monometallic Pt catalysts can suffer rapid deactivation due to extensive dehydrogenation and coke accumulation. acs.orgmpg.de
Research in DDH catalyst design focuses on introducing secondary metals, such as Sn and Ga, to optimize active sites and mitigate deactivation. acs.orgresearchgate.net These bimetallic catalysts, like Pt-Sn/Al₂O₃ and Pt-Ga/Al₂O₃, are used in commercial processes. encyclopedia.pubresearchgate.net Strategies to improve catalyst stability and lifetime include modifying the support material and incorporating additives. researchgate.net For instance, boron-incorporated silica-supported Pt catalysts have shown improved propylene selectivity and stability, attributed to more facile propylene desorption and reduced coke formation. nih.gov The addition of boron enhanced propylene selectivity from 80% to 87% and improved stability almost threefold in one study. nih.gov
Deactivation mitigation also involves understanding the coking mechanisms and developing effective regeneration strategies. mpg.de Studies have shown that the nature and morphology of coke, as well as changes in catalyst particles, play significant roles in deactivation. mpg.de
Oxidative dehydrogenation (ODH) of propane is an exothermic alternative to DDH that is not limited by thermodynamic equilibrium and can operate at relatively lower temperatures. rsc.org The presence of an oxidant, typically oxygen, helps to remove hydrogen and can reduce coke formation. mdpi.com However, ODH using oxygen can lead to undesired over-oxidation of propane and propylene, reducing selectivity. rsc.orgmdpi.com
Research in ODH focuses on developing catalysts that promote selective oxidation to propylene while minimizing the formation of byproducts like COx. mdpi.com Recently, boron-based catalysts, particularly hexagonal boron nitride (h-BN), have emerged as promising candidates for ODH due to their high selectivity to olefins and low COx formation. digitellinc.comrsc.orgacs.org Compared to traditional vanadium-based catalysts, h-BN shows different product distributions, suggesting a different reaction mechanism. digitellinc.com
Studies on boron-based catalysts indicate that surface oxyfunctionalization occurs under reaction conditions, forming an amorphous boron oxide layer that may act as effective active sites. acs.orgresearchgate.netresearchgate.net The mechanism is believed to involve a surface-initiated gas-phase free radical process that is remarkably selective. rsc.orgacs.org Research is ongoing to understand the precise nature of the active sites and the complex reaction networks involving free radicals and oxygenated intermediates. acs.orgresearchgate.net
CO₂-mediated oxidative dehydrogenation (ODH-CO₂) of propane is gaining attention as a promising technique that not only produces propylene but also utilizes carbon dioxide, a greenhouse gas. cardiff.ac.ukrsc.orgresearchgate.netresearchgate.net In this process, CO₂ acts as a mild oxidant, which can enhance product selectivity and catalyst stability while potentially inhibiting coke deposition through reactions like the reverse water-gas shift (RWGS). rsc.orgresearchgate.netmdpi.com
The ODH-CO₂ reaction can also produce carbon monoxide (CO) as a valuable byproduct. acs.org However, the formation of CO via reforming reactions remains a challenge, and research is needed to tune catalyst selectivity to favor propylene over CO. cardiff.ac.uk
Catalyst development for ODH-CO₂ involves exploring various metal oxides and supported metal nanoparticles. researchgate.netmdpi.com For example, supported metal oxides like CrOx, VOx, GaOx, and InOx on silica (B1680970) or alumina (B75360) have shown activity. mdpi.com Recent research has also focused on Pt-based bimetallic and ternary nanoalloys supported on materials like CeO₂, which have demonstrated high catalytic activity, propylene selectivity, stability, and CO₂ utilization efficiency. researchgate.net The incorporation of CO₂ can shift the equilibrium towards propylene production by consuming produced hydrogen via the RWGS reaction. mdpi.com
Methanol-to-Olefins (MTO) and Methanol-to-Propene (MTP) Processes: Zeolite Catalysis and Reaction Networks
The Methanol-to-Olefins (MTO) and Methanol-to-Propene (MTP) processes represent alternative routes for producing light olefins, including propylene, from non-petroleum feedstocks like methanol (B129727), which can be derived from synthesis gas. sci-hub.ruwikipedia.org These processes are catalyzed by zeolites and silicoaluminophosphates (SAPOs). acs.orgoaes.cc
The MTO/MTP reaction is a complex process involving autocatalytic cycles and a network of reactions occurring within the zeolite pores. acs.orgresearchgate.netnih.gov The widely accepted mechanism is the hydrocarbon pool (HP) mechanism, which involves the formation of reactive hydrocarbon species confined within the zeolite cavities. researchgate.netnih.gov These HP species participate in catalytic cycles that lead to the formation of olefins. researchgate.net A dual-cycle mechanism, involving both aromatic-based and olefin-based routes, has been proposed to explain the formation of ethylene and higher olefins over catalysts like H-ZSM-5. acs.org In the olefin-based route, methylation and cracking of higher olefins contribute significantly to propylene and butylene production. dicp.ac.cn
Zeolite structure, acidity, crystal size, and pore network significantly influence the catalytic performance, product distribution, and catalyst lifetime in MTO/MTP processes. oaes.ccnih.govacademie-sciences.fr Small-pore zeolites tend to exhibit high selectivity for light olefins due to shape selectivity. oaes.cc SAPO-34 is a widely studied catalyst for MTO, known for high selectivity towards light olefins, although it can suffer from rapid deactivation due to coking. dicp.ac.cn ZSM-5 is a key catalyst for the MTP process, and research focuses on optimizing its properties, such as Brønsted acid site density and crystal size, to enhance propylene selectivity and catalyst stability. oaes.ccacademie-sciences.fr
Research efforts also focus on understanding and mitigating catalyst deactivation caused by coke deposition within the zeolite framework. researchgate.netdicp.ac.cn Strategies include optimizing operational conditions, controlling acidity, and engineering catalyst pores. researchgate.net
Summary of this compound Synthetic Methodologies
| Synthesis Method | Key Features | Typical Feedstock(s) | Primary Products (besides Propylene) | Catalysts Involved | Research Focus Areas |
| Steam Cracking | High temperature, non-catalytic, traditional source | Propane, Naphtha | Ethylene, Methane, Hydrogen, etc. | None (thermal process) | Mechanistic studies, operating parameter optimization, energy efficiency, coking mitigation. mdpi.comacs.org |
| Non-oxidative Propane Dehydrogenation | On-purpose, endothermic, equilibrium-limited, high selectivity | Propane | Hydrogen | Pt-based (e.g., Pt-Sn, Pt-Ga), CrOx, GaOx. nih.govencyclopedia.pubacs.org | Catalyst design (bimetallic, supported), deactivation mitigation, regeneration strategies, reactor design. sci-hub.runih.govacs.orgmpg.deresearchgate.net |
| Oxidative Propane Dehydrogenation | On-purpose, exothermic, not equilibrium-limited, potential for over-oxidation | Propane, Oxygen | Water, COx | Boron-based (h-BN), VOx, supported metal oxides. mdpi.comdigitellinc.comrsc.orgacs.org | Selective oxidation catalysts, understanding reaction mechanisms (radical pathways), minimizing COx formation. mdpi.comrsc.orgacs.org |
| CO₂-mediated Oxidative Dehydrogenation | On-purpose, utilizes CO₂, potential for CO byproduct, can inhibit coking | Propane, CO₂ | Propylene, CO, Water | Supported metal oxides, Pt-based bimetallic/ternary alloys. researchgate.netmdpi.com | Catalyst efficiency and selectivity (propylene vs CO), CO₂ utilization, coke inhibition mechanisms. cardiff.ac.ukresearchgate.netmdpi.com |
| Methanol-to-Olefins/Propene (MTO/MTP) | Non-petroleum feedstock route, catalytic conversion | Methanol | Ethylene, Butenes, Higher Hydrocarbons | Zeolites (e.g., ZSM-5), SAPOs (e.g., SAPO-34). acs.orgoaes.ccdicp.ac.cn | Zeolite catalysis (structure-activity relationships), reaction networks (hydrocarbon pool), catalyst deactivation and regeneration, process optimization. acs.orgoaes.ccresearchgate.netnih.govdicp.ac.cnacademie-sciences.fr |
Conversion of Ethene to this compound: Catalytic Systems and Reaction Engineering
The direct conversion of ethene to this compound (ETP reaction, 3C₂H₄ → 2C₃H₆) is a highly desirable process due to the availability of ethene. researchgate.netmdpi.com However, finding efficient catalysts for this transformation has been a subject of ongoing research. Various catalytic systems have been investigated, including those based on nickel, molybdenum, rhenium, and tungsten, often supported on materials like silica, alumina, or mesoporous silica (e.g., MCM-41). researchgate.netmdpi.commdpi.comacs.org
Studies have evaluated the catalytic performance of different zeolite materials and their modifications to enhance catalyst stability, yield, and selectivity towards this compound. tandfonline.com Operating conditions, reaction thermodynamics, and involved mechanisms are also crucial factors analyzed in the development of ETP processes. tandfonline.com
Nickel-based catalysts, particularly nickel ion-loaded mesoporous silica, have shown promise for the one-step conversion of ethene to this compound. mdpi.comacs.org On Ni-MCM-41 catalysts, the reaction pathway involves the dimerization of ethene to 1-butene (B85601), followed by isomerization of 1-butene to 2-butene (B3427860), and finally metathesis of 2-butene with ethene to yield this compound. mdpi.com At 673 K and atmospheric pressure in a continuous gas-flow system, a one-path conversion of ethene of 68% and a this compound selectivity of 48% have been reported using nickel ion-loaded mesoporous silica catalysts. mdpi.comacs.org
Rhenium and nickel-rhenium based catalysts have also demonstrated attractive activities for this compound production from ethene and trans-butene feedstocks at moderate temperatures (200–250 °C). mdpi.com Tungsten-based catalysts, while active, typically require higher temperatures, often above 450 °C. mdpi.com
Reaction engineering plays a vital role in optimizing the ETP process. Detailed kinetic models have been developed to evaluate and parameterize reaction networks for the direct conversion of ethene to this compound using catalysts like Ni/AlMCM-41. researchgate.net These models help predict product distributions based on experimental results and inform the design of more efficient reactor systems. researchgate.net
Here is a summary of catalytic performance data for ethene to this compound conversion:
| Catalyst System | Support | Temperature (°C) | Ethene Conversion (%) | This compound Selectivity (%) | Reference |
| Ni-MCM-41 | Mesoporous Silica | 400 | 68 | 48 | mdpi.comacs.org |
| Re/AlMCM-41 | AlMCM-41 (Si/Al=60) | 200-250 | Not specified | >40 | mdpi.com |
| NiRe/mix | MCM-41 and γ-Al₂O₃ | 200-250 | Not specified | >40 | mdpi.com |
| W/SiO₂ | SiO₂ | >450 | Not specified | >40 | mdpi.com |
| W/AlMCM-41 | AlMCM-41 (Si/Al=60) | 475 | 12.1 | 34.3 | mdpi.com |
Novel Laboratory-Scale and Fine Chemical Synthesis Routes
Beyond large-scale industrial production, this compound and its derivatives are crucial in the synthesis of fine chemicals and for laboratory-scale research. Novel synthetic routes often focus on efficiency, selectivity, and the creation of functionalized molecules.
This compound-1,3-sultone (B1366696) Synthesis and Reactions
This compound-1,3-sultone is a cyclic sulfonate ester that serves as a versatile building block in organic synthesis. guidechem.com It can be synthesized through various routes. One method involves the addition reaction of propynol (B8291554) with alkali metal sulfite (B76179) or bisulfite in water, followed by acidification and cyclization. patsnap.comgoogle.com Another approach describes the synthesis from 2-hydroxy-1,3-propanesultone using methanesulfonyl chloride and triethylamine. chemicalbook.com
This compound-1,3-sultone is known to undergo various reactions, including cycloadditions. rsc.org
This compound-1,3-sultone has been investigated as a dienophile in Diels-Alder reactions with various dienes. rsc.orgacs.org These cycloaddition reactions can proceed with good chemical yields and often exhibit excellent endo-selectivity. rsc.orgresearchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the diene and reaction conditions. researchgate.net The resulting cycloadducts can be further transformed through ring-opening reactions with nucleophiles or converted into sultams. rsc.org
This compound-1,3-sultone also participates in 1,3-dipolar cycloaddition reactions. It reacts with nitrile oxides to afford novel [3+2] cycloaddition products, typically isoxazolines, in good yields and with excellent regioselectivity. researchgate.net
Furthermore, this compound-1,3-sultone undergoes 1,3-dipolar cycloaddition reactions with nitrones, providing access to isoxazolidines. acs.orgtib.eursc.orgnih.govthieme-connect.com These reactions often proceed with very good yields and excellent stereo- and regioselectivity. tib.eu The resulting sultone-fused pyrrolidines can be obtained as single regio- and stereoisomers. researchgate.net Asymmetric versions of these cycloadditions using chiral copper complexes have been reported to yield fused sultone-pyrrolidines with excellent enantioselectivity. researchgate.net The cycloadducts from reactions with nitrones can be transformed into chiral sultams, which can serve as chiral auxiliaries in asymmetric Diels-Alder reactions. tib.euunimi.itresearchgate.net
Atom-Economical Approaches Utilizing this compound as a Synthetic Linchpin
Atom economy is a crucial concept in modern synthetic chemistry, aiming to maximize the incorporation of starting materials into the final product, thereby minimizing waste. stanford.edu this compound has been utilized as a synthetic linchpin in atom-economical approaches for the construction of complex molecules. stanford.eduresearchgate.netacs.orgacs.orgnih.gov
One notable example is the use of this compound to merge alkyne fragments in the total synthesis of polyenes, such as piericidin A. stanford.eduresearchgate.netacs.orgacs.orgnih.gov This strategy leverages this compound as a unique alkene capable of undergoing sequential coupling reactions with two alkynes, efficiently building complex frameworks from readily accessible starting materials with high atom economy. researchgate.netacs.orgnih.gov This approach offers an orthogonal paradigm in designing synthetic routes, leading to higher step economy and more efficient syntheses of polyunsaturated natural products. researchgate.netacs.org
Synthesis of Functionalized this compound Derivatives (e.g., Trihydroxyphenylthis compound)
The synthesis of functionalized this compound derivatives is essential for accessing a wide range of compounds with diverse applications. While specific detailed synthetic routes for trihydroxyphenylthis compound were not extensively detailed in the search results, the general approach to synthesizing functionalized this compound derivatives often involves introducing various functional groups onto the this compound scaffold or utilizing substituted precursors. The PubChem database lists compounds like 3-(3',4'-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol, which contains a functionalized phenylpropane structure, highlighting the potential for synthesizing related trihydroxyphenylthis compound derivatives through various synthetic strategies. nih.gov Other functionalized this compound derivatives found include 3-Phenylthis compound-1,1,2-tricarbonitrile. nih.gov
Catalysis in Prop 1 Ene Reactions: Mechanisms and Engineering
Polymerization Catalysis
The polymerization of prop-1-ene (B156429) is primarily achieved through coordination polymerization, catalyzed by transition metal complexes. Two major classes of catalysts have revolutionized this compound polymerization: Ziegler-Natta catalysts and metallocene catalysts.
Ziegler-Natta Catalysis: Mechanistic Studies and Stereocontrol
Ziegler-Natta catalysts, typically composed of a transition metal compound (like titanium or vanadium halides) and an organoaluminum co-catalyst, are widely used for the industrial production of polyolefins, including polypropylene (B1209903). These catalysts are often heterogeneous, supported on materials like magnesium chloride. libretexts.org A key feature of Ziegler-Natta catalysis in this compound polymerization is the ability to control the stereochemistry of monomer insertion, leading to polymers with different tacticities (arrangements of methyl groups along the polymer chain). libretexts.orgmdpi.com The most industrially significant tactic form is isotactic polypropylene, where the methyl groups are arranged on the same side of the polymer backbone. libretexts.orgpnas.org
The catalytic cycle involves the insertion of a this compound monomer into a metal-carbon σ bond at a coordinatively unsaturated transition metal center. pnas.org For this compound, most Ziegler-Natta catalysts exhibit high regioselectivity, favoring 1,2 (primary) insertion, where the methylene (B1212753) carbon of this compound bonds to the metal center. libretexts.orgpnas.org Stereocontrol, particularly the generation of isotacticity, is achieved through the chiral environment of the active site and the interaction with the growing polymer chain. libretexts.orgpnas.orgresearchgate.net
Role of Internal and External Electron Donors
Electron donors, both internal and external, are crucial components in many Ziegler-Natta catalyst systems for this compound polymerization. rsc.orgnih.govresearchgate.net Internal donors are added during the preparation of the solid catalyst component, typically influencing the morphology of the magnesium chloride support and the distribution and nature of active sites. rsc.orgnih.govresearchgate.net External donors are added separately during the polymerization process, usually along with the organoaluminum co-catalyst. rsc.orgnih.gov
These electron donors, often Lewis bases such as esters, ethers, or silanes, play a significant role in enhancing catalyst activity and, more importantly, stereoselectivity, particularly in the production of isotactic polypropylene. rsc.orgnih.govresearchgate.net They can modify the electronic and steric environment around the active metal center, influencing the approach and orientation of the incoming this compound monomer. rsc.orgnih.govresearchgate.net Computational studies have shown that the presence of electron donors can facilitate the adsorption of the organoaluminum co-catalyst near the active site and impose steric hindrance that favors stereoregular insertion. rsc.orgrsc.org
Regio- and Stereoselectivity of Active Centers
Ziegler-Natta catalysts typically possess multiple types of active sites, which can exhibit different levels of activity, regioselectivity, and stereoselectivity. mdpi.commdpi.com The regioselectivity in this compound polymerization overwhelmingly favors 1,2-insertion. libretexts.orgpnas.org However, minor amounts of 2,1-insertion can occur, leading to structural defects in the polymer chain.
Hydrogen Sensitivity and Chain Transfer Mechanisms
Molecular hydrogen is commonly used in Ziegler-Natta catalyzed this compound polymerization as a chain transfer agent to control the molecular weight of the polymer. pnas.orgmdpi.comresearchgate.netfree.fr Hydrogen reacts with the growing polymer chain end attached to the metal center, terminating the chain and generating a new metal-hydride species that can initiate a new polymer chain. pnas.orgresearchgate.net This process, known as hydrogenolysis or chain transfer to hydrogen, is a predominant chain termination reaction in industrial Ziegler-Natta systems. researchgate.netfree.fr
The sensitivity of the catalyst to hydrogen, referred to as hydrogen sensitivity, is an important characteristic that determines how effectively the molecular weight can be regulated. mdpi.com Different active centers within a heterogeneous Ziegler-Natta catalyst can exhibit varying sensitivities to hydrogen. mdpi.com Besides chain transfer to hydrogen, other chain transfer mechanisms can occur, including β-hydride elimination to the monomer or metal, and transfer to the organoaluminum co-catalyst. pnas.orgresearchgate.netmdpi.com β-hydride elimination to the monomer is considered a predominant chain termination pathway for some metallocene catalysts, leading to vinylidene end groups. mdpi.com
Metallocene Catalysis: Precision Polymerization and Block Copolymerization
Metallocene catalysts, characterized by a transition metal sandwiched between cyclopentadienyl (B1206354) ligands, represent a class of single-site catalysts that offer greater control over the polymerization process compared to traditional heterogeneous Ziegler-Natta catalysts. researchgate.netbehinpolymerco.com Activated by co-catalysts like methylaluminoxane (B55162) (MAO), metallocenes can produce polyolefins with narrow molecular weight distributions and controlled microstructures. researchgate.netbehinpolymerco.comresearchgate.net
The homogeneous nature of many metallocene systems allows for a more detailed understanding of the polymerization mechanism and enables precise control over polymer properties, including tacticity (isotactic, syndiotactic, or atactic) and molecular weight. researchgate.netbehinpolymerco.com By tailoring the ligands on the metallocene complex, catalysts can be designed to produce specific polymer architectures. researchgate.netbehinpolymerco.com
Metallocene catalysts are also particularly effective for the synthesis of block copolymers. researchgate.netbehinpolymerco.com In block copolymerization, segments of different monomers are linked together within the same polymer chain, leading to materials with combined properties of the individual blocks. Metallocene catalysts can facilitate the controlled sequential polymerization of different monomers, such as this compound and other olefins, to create well-defined block copolymer structures. researchgate.netmdpi.com This precision polymerization capability allows for the design of advanced materials with tailored mechanical, thermal, and processing characteristics. researchgate.netbehinpolymerco.com
Co-polymerization with other Olefins (e.g., Ethene): Material Property Tailoring
Copolymerization of this compound with other olefins, such as ethene (ethylene), is a widely used strategy to tailor the properties of polyolefin materials. researchgate.netevitachem.comontosight.ai The resulting ethene-prop-1-ene copolymers, also known as ethylene-propylene rubbers (EPR) or ethylene (B1197577) propylene (B89431) diene monomers (EPDM) if a diene is included, exhibit properties that are distinct from those of the respective homopolymers (polythis compound and polyethene). evitachem.comontosight.ai
The incorporation of ethene units into the polythis compound chain disrupts the regularity of the polymer structure, leading to a decrease in crystallinity, melting point, and stiffness, while increasing flexibility, toughness, and impact strength. evitachem.comontosight.ai The specific properties of the copolymer can be precisely controlled by adjusting the ratio of this compound to ethene monomers in the polymerization feed and by selecting the appropriate catalyst system. evitachem.comontosight.ai
Ziegler-Natta and metallocene catalysts are both employed in the copolymerization of this compound and ethene. evitachem.comontosight.ai Metallocene catalysts, with their single-site nature, often allow for better control over the comonomer distribution along the polymer chain (e.g., random or blocky), which further influences the final material properties. researchgate.net These copolymers find extensive applications in various industries, including automotive parts, packaging, and construction, where their tailored properties are highly valuable. evitachem.comontosight.aiontosight.ai
In-situ Monitoring of Polymerization Kinetics (e.g., Hyperpolarized NMR)
In-situ monitoring techniques are crucial for understanding the dynamic nature of polymerization reactions. While the provided search results primarily focus on epoxidation, in-situ methods like Hyperpolarized NMR offer the potential to observe reaction kinetics and intermediate species in real-time during polymerization processes involving this compound. Such techniques can provide detailed insights into chain growth, termination steps, and the influence of catalyst structure on the polymer architecture. However, specific detailed research findings on the in-situ monitoring of this compound polymerization kinetics using hyperpolarized NMR were not extensively covered in the provided search results.
Oxidation Reactions
This compound undergoes various oxidation reactions, with the epoxidation to propylene oxide being a reaction of significant industrial importance. This section delves into the specifics of this key transformation.
This compound Epoxidation to Propylene Oxide
The direct epoxidation of this compound (propylene) to propylene oxide (PO) using hydrogen and oxygen has garnered considerable attention as a potentially more environmentally friendly alternative to traditional processes mdpi.com. This reaction is highly selective over certain catalyst systems, particularly those based on gold-titania mdpi.compsu.edu.
Various catalytic systems have been investigated for the epoxidation of this compound.
Gold-Titania (Au/TiO2): Gold-titania based catalysts are known to be active and selective for the direct epoxidation of propene with H2 and O2 mdpi.com. The generally accepted mechanism involves the activation of H2 and O2 on gold nanoparticles to form a peroxide species, which is considered the rate-determining step mdpi.com. This peroxide species then spills over to Ti4+-OH sites at the interface between the gold nanoparticle and the TiO2 support, where electrophilic oxygen transfer to the C=C bond of propene occurs, yielding propylene oxide and water mdpi.com. The catalytic activity is structure-sensitive, with gold particles smaller than 5 nm being reported as active and selective mdpi.com. Dispersed titania on supports can lead to improved propylene oxide yields acs.org.
Silver-Gold Alloys (Ag-Au Alloys): While silver catalysts are used for ethylene epoxidation, their selectivity for propene epoxidation is typically low due to the high rate of propene combustion uu.nl. Alloying silver with an inert material like gold can create isolated silver sites uu.nl. Studies on supported silver-gold alloy catalysts have examined their activity in propene epoxidation uu.nl. The selectivity towards acrolein can increase with higher gold content in the alloy, suggesting the presence of isolated Ag sites that favor the formation of acrolein via molecular adsorbed oxygen uu.nl.
Molybdenum: While molybdenum-based catalysts are used in various oxidation reactions, specific detailed information on their application and mechanisms for this compound epoxidation within the provided search results was limited.
Titanium Silicates (TS-1): Titanium silicalite-1 (TS-1) is a widely studied catalyst for the epoxidation of propene with hydrogen peroxide doria.firesearchgate.net. The discovery of TS-1 has been instrumental in the development of the hydrogen peroxide propylene oxide (HPPO) process doria.fi. The active site in TS-1 is generally considered to be a single titanium atom incorporated into the silica (B1680970) framework doria.fi. The epoxidation reaction over TS-1 typically involves the adsorption of hydrogen peroxide on the titanium site, followed by the formation of a hydroperoxo species, which then reacts with propene to produce propylene oxide and water doria.fi.
Understanding the kinetics of this compound epoxidation is crucial for optimizing reaction conditions and catalyst design.
For gold-titania catalysts, the formation of an active peroxo species on the gold nanoparticles is often considered the rate-determining step mdpi.compsu.edu. The propene concentration has been reported to have little influence on the initial propene oxide formation rate, supporting the view that peroxide formation is rate-limiting rather than the epoxidation reaction itself acs.org. The reaction rate is strongly dependent on hydrogen concentration, further indicating the importance of hydrogen in the rate-determining step psu.eduacs.org.
In the case of TS-1 catalysts using hydrogen peroxide as the oxidant, the surface reaction on active sites is usually considered the rate-determining step researchgate.net. Studies have reported apparent reaction orders with respect to hydrogen peroxide and propene researchgate.net. For instance, apparent orders of 0.67 with respect to hydrogen peroxide and 0.63 with respect to propene have been observed under specific conditions researchgate.net. The apparent activation energy for the epoxidation of propene over TS-1 has been reported to be around 25.8 kJ mol-1 researchgate.net.
The co-reactants and the catalyst support play significant roles in this compound epoxidation.
Co-reactants (H2, CO, O2): In the direct epoxidation using supported gold catalysts, hydrogen and oxygen are essential co-reactants mdpi.com. Hydrogen is crucial for the formation of the active peroxo species psu.eduacs.org. Oxygen is also involved in the rate-determining step and can have a beneficial effect on the epoxidation rate and catalyst reactivation acs.org. Carbon monoxide can also act as a co-reactant in propene epoxidation over Au/TiO2 catalysts, although the propylene oxide yield may be lower compared to using H2 rsc.org. The mechanism with CO as a co-reactant may involve surface oxygen vacancies on the support, while the well-accepted pathway with H2 favors the formation of OOH species rsc.org.
Support Influence: The support material significantly influences the catalytic performance, particularly for supported metal catalysts like gold. For gold catalysts, supports containing Ti4+ sites, such as TiO2, TiO2-SiO2, and TS-1, are commonly used mdpi.comdoria.fi. The interaction between gold nanoparticles and the support is crucial for the formation of the active interface where epoxidation occurs mdpi.com. The surface properties of the support, such as acidity/basicity and the density of surface -OH groups, can affect the selectivity by influencing consecutive reactions of propylene oxide mdpi.com. Strongly acidic supports can catalyze the isomerization of propylene oxide to propanal and acetone (B3395972) mdpi.com. Inert or neutralized surface sites and a low surface area are favorable for high propylene oxide selectivity mdpi.com.
Catalyst deactivation is a common challenge in this compound epoxidation, and understanding the mechanisms is vital for developing regeneration strategies.
For gold-titania catalysts, deactivation is often attributed to the consecutive oxidation of propylene oxide or a precursor species to strongly adsorbed carbonate/carboxylate species on the catalyst surface psu.eduacs.orguu.nl. This deactivation is considered reversible uu.nl. The deactivation rate can be influenced by reactant concentrations; for example, higher propene concentrations can significantly reduce the catalyst deactivation rate acs.org. Water can also play a role in reducing the deactivation rate of gold-titania catalysts rsc.org.
Regeneration of deactivated gold-titania catalysts can be achieved through thermal treatment in the presence of oxygen rsc.org. This regeneration method has been shown to be effective for catalysts operated with either H2 or CO as co-reactants, suggesting a similar deactivation mechanism in both cases rsc.org.
For TS-1 catalysts used in epoxidation with hydrogen peroxide, deactivation can be caused by the blocking of micropores by bulky organic by-products formed from consecutive reactions of propylene oxide, such as dimerization or oligomerization, or etherification with the solvent (e.g., isopropanol) researchgate.net. The formation of byproducts is a significant cause of deactivation mdpi.com.
Regeneration methods for TS-1 catalysts include thermal treatment at elevated temperatures (300–700 °C) in air, steam, or inert gases, oxidation with dilute hydrogen peroxide at lower temperatures, and extraction with various solvents researchgate.netmdpi.com. Calcination and washing with dilute hydrogen peroxide have been reported as effective regeneration methods that can largely recover the catalytic activity of deactivated TS-1 catalysts researchgate.net.
Summary of Catalyst Deactivation and Regeneration:
| Catalyst System | Primary Deactivation Mechanism | Regeneration Methods |
| Gold-Titania | Formation of strongly adsorbed carbonate/carboxylate species. | Thermal treatment in oxygen. rsc.org |
| TS-1 | Blocking of micropores by organic by-products from side reactions. | Thermal treatment (300-700°C), oxidation with dilute H2O2, solvent extraction. researchgate.netmdpi.com |
Other Key Catalytic Transformations
Alkylation Reactions Involving this compound (e.g., Prins Reaction)
Zeolite Catalysis and Deactivation Studies
Zeolites, with their well-defined porous structures and acidic sites, are widely employed as catalysts in various reactions involving this compound, such as oligomerization and cracking. The catalytic performance of zeolites is intrinsically linked to their structural and acidic properties, including pore size, channel architecture, and the strength and density of acid sites.
Studies on this compound conversion over zeolites like H-ZSM-5 and zeolite beta have provided insights into reaction pathways and deactivation mechanisms. In the oligomerization of propene, deactivation is initiated by the formation of an allylic hydrocarbon pool, which includes dienes and cyclopentenyl cations. rsc.org This hydrocarbon pool serves as a scaffold for the formation of alkylated benzenes, which become retained as coke species within the zeolite pores due to spatial limitations. rsc.org Further growth of alkylated benzenes into polycyclic aromatic hydrocarbons also contributes to the formation of larger coke species. rsc.org
The rate and mechanism of deactivation can be influenced by the zeolite structure. For instance, the shape selectivity of ZSM-5, attributed to its tortuous and narrow channels, can retard the formation of larger coke species compared to zeolites with larger pores like zeolite beta. rsc.org Experimental data on propene conversion over ZSM-5 and zeolite beta showed that while initial conversions were similar, zeolite beta experienced a more dramatic drop in conversion over time, indicating faster deactivation. rsc.org
| Zeolite Catalyst | Temperature (K) | Initial Propene Conversion (%) (at 15 min) | Propene Conversion (%) (at 30 min) | Deactivation Rate (Qualitative) |
| H-ZSM-5 | 523 | 66-74 | 50 | Slower |
| Zeolite Beta | 523 | 66-74 | 31 | Faster |
Note: Data derived from research findings on propene oligomerization at 523 K and 50–100 kPa propene pressure. rsc.org
Deactivation can also occur through pore blockage by the growth of large, branched oligomer chains, particularly at lower temperatures. rsc.org At higher temperatures, coke build-up might be minimal and primarily consist of pure carbon. rsc.org The Si/Al ratio of ZSM-5 catalysts also plays a role in deactivation; samples with very high Si/Al ratios and specific crystal morphologies can exhibit high stability towards coke and hydrothermal deactivation during butene cracking to propene. csic.esacs.org Coffin-type ZSM-5 crystals, having higher diffusional restrictions, tend to show faster deactivation compared to square-shaped crystals. csic.esacs.org
Metathesis Reactions: Catalyst Development and Mechanistic Understanding
This compound undergoes self-metathesis to produce ethylene and but-2-ene, a reaction of significant industrial importance for adjusting the balance of light olefins. osti.gov
2 this compound <=> Ethylene + But-2-ene
This reaction is catalyzed by transition metal complexes, typically involving metals like tungsten, molybdenum, and rhenium supported on high surface area materials such as alumina (B75360) and silica. osti.gov The generally accepted mechanism for olefin metathesis, including that of this compound, is the Chauvin mechanism, which involves metal alkylidene and metallacyclobutane intermediates. nobelprize.orgchemrxiv.org
Catalyst development in this compound metathesis has focused on improving activity, selectivity, and stability. Supported tungsten oxides (WOx/SiO2) and rhenium oxides (ReOx/Al2O3) are effective industrial catalysts for the metathesis of small olefins like this compound. osti.gov The activity of supported metal oxide catalysts is influenced by the support material and the activation process, which typically involves the formation of surface carbene intermediates. osti.gov For example, the activation of surface rhenia sites for olefin metathesis is strongly dependent on the specific oxide support. osti.gov
Mechanistic studies using techniques like density functional theory (DFT) calculations have confirmed that heterogeneous metathesis reactions on WOx/SiO2 largely follow the Chauvin cycle. osti.gov These calculations indicate that alkylidene carbenes are the active species, interconverting with metallacyclobutanes through [2+2] cycloadditions and reversions. osti.gov The formation of initial alkylidene active sites can occur through several mechanisms, with the pseudo-Wittig mechanism often found to be the most favorable. osti.gov
Recent research has also explored the promotional effects of co-feeding other olefins on this compound self-metathesis. For instance, co-feeding 2,3-dimethyl-2-butene (B165504) isomers has been shown to significantly increase this compound self-metathesis rates over silica-supported molybdenum and tungsten oxides. chemrxiv.org This promotional effect is attributed to an increased density of active sites and the role of the co-fed promoters in facilitating proton-transfer steps involved in the site renewal and decay cycle. chemrxiv.org
Hydrogenation Reactions: Mechanistic Studies and In-situ Monitoring
The hydrogenation of this compound to propane (B168953) is a fundamental reaction in catalysis, often used as a model reaction for studying catalytic hydrogenation processes.
This compound + H₂ => Propane
This reaction is typically catalyzed by transition metals, including platinum, palladium, and ruthenium. Mechanistic studies aim to understand the interaction of this compound and hydrogen with the catalyst surface and the elementary steps involved in the formation of propane.
In-situ monitoring techniques play a crucial role in elucidating the mechanisms of hydrogenation reactions by providing real-time information about adsorbed species and reaction intermediates on the catalyst surface. Techniques such as in-situ solid-state nuclear magnetic resonance (ssNMR) spectroscopy and proton MRI have been applied to study this compound hydrogenation. hep.com.cnresearchgate.net
PHIP (Parahydrogen Induced Polarization) combined with in-situ ¹H MAS NMR has been used to study propene hydrogenation in metal-modified zeolites. hep.com.cn This approach allows for the polarization of nuclei in the product (propane), providing enhanced sensitivity for detection and mechanistic insights. hep.com.cn
Proton MRI has also been successfully applied for the in-situ evaluation of conversion during propene hydrogenation within catalyst pellets. researchgate.net While challenges remain in achieving sufficient spatial and spectral resolution to differentiate all species, these techniques offer valuable insights into the reaction progress and the behavior of reactants and products within the catalyst bed. researchgate.net
Mechanistic studies of hydrogenation reactions can involve investigating the nature of the active sites, the role of catalyst supports, and the influence of reaction conditions on the reaction pathway and kinetics. While the search results provided general information on hydrogenation mechanisms and in-situ monitoring techniques, detailed research findings specifically on the mechanistic studies and in-situ monitoring of this compound hydrogenation were less abundant in the provided snippets, beyond the mention of its use as a model reaction for technique development. Further specific research would be needed to provide detailed findings solely focused on this compound hydrogenation mechanisms and in-situ monitoring data.
Theoretical and Computational Chemistry of Prop 1 Ene
Quantum Chemical Calculations and DFT Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions involving prop-1-ene (B156429). These methods provide a framework for understanding potential energy surfaces, adsorption phenomena on catalytic surfaces, reaction mechanisms, and the electronic changes that govern these processes.
A potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its atomic coordinates. longdom.orglibretexts.orgumn.edu For a chemical reaction, the PES maps the energy landscape connecting reactants, transition states, and products, offering a conceptual tool for analyzing reaction dynamics. longdom.orglibretexts.org
Computational studies have been employed to map the PES for various reactions of this compound. For instance, in the ene reaction of propene with ethylene (B1197577), both concerted and stepwise reaction pathways have been located using ab initio molecular orbital (MO) methods. nih.gov The energy barrier for the stepwise process was found to be approximately 4 kcal/mol lower than that of the concerted one. nih.gov Similarly, the PES for the reaction of chlorine atoms with propene has been constructed using high-level ab initio calculations, revealing deep potential energy wells for the 1-chloropropyl and 2-chloropropyl radical intermediates and a direct H-atom abstraction route. acs.orgnih.gov
The complexity of the PES increases with the number of atoms in the system. longdom.org For this compound reacting with other molecules, the resulting multidimensional surface is computationally demanding to explore but provides invaluable information on the most probable reaction pathways. longdom.org
The interaction of this compound with catalytic surfaces is a critical step in many industrial processes. DFT studies have been instrumental in elucidating the nature of this interaction, distinguishing between physisorption (weak, van der Waals forces) and chemisorption (involving chemical bond formation).
Molecular modeling at the DFT level has been used to study the adsorption of propene on silver (Ag) surfaces, which serve as a model for Ag/ZrO₂ catalysts. mdpi.compreprints.orgpreprints.orgresearchgate.net These studies found that the most stable adsorption mode for propene involves its π system interacting with a single Ag atom, an interaction consistent with chemisorption. mdpi.compreprints.orgresearchgate.net This chemisorption leads to an elongation of the C=C bond, which is a key step in the activation of the propene molecule for subsequent reactions. mdpi.compreprints.orgresearchgate.net The adsorption energies calculated for propene on the Ag surface were significantly higher than for propane (B168953), which was found to physisorb with minimal bond distortion. mdpi.compreprints.orgresearchgate.net
The table below summarizes the calculated adsorption energies for propene on a silver surface in different modes.
| Adsorption Mode | Adsorption Energy (eV) |
| Top (π system on one Ag atom) | -0.77 |
| Bridge (σ bonds with two Ag atoms) | -0.21 |
Data sourced from DFT calculations of propene adsorption on Ag surfaces. preprints.orgpreprints.org
Furthermore, the presence of oxygen on the silver surface was found to increase the binding energy between propene and the metal. mdpi.comresearchgate.net In situ X-ray absorption near edge structure (XANES) spectroscopy, combined with theoretical analysis, has also provided experimental evidence for the π-bonded adsorption of propene on gold nanoparticles. uu.nl
DFT calculations have been extensively used to unravel the detailed mechanisms of reactions involving this compound.
Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). DFT studies on the ene reaction of propene with various enophiles have helped to clarify whether the mechanism is concerted or stepwise. nih.gov For the reaction with ethylene, a stepwise mechanism with a lower energy barrier is favored. nih.gov The concerted nature of the ene reaction has been supported by both experimental and computational evidence, and it can be classified as a [σ2s + π2s + π2s] process in Woodward-Hoffmann notation. wikipedia.org The polarity of the reaction, as measured by the global electron density transfer at the transition state, has been shown to correlate well with the activation energy. rsc.org
Epoxidation: The direct epoxidation of propene to form propylene (B89431) oxide is a significant industrial reaction. DFT studies have investigated the mechanism of this reaction on various catalysts. For instance, on gold/titania catalysts, a key step is believed to be the formation of a bidentate propoxy species on the titania support, catalyzed by the gold nanoparticles. scispace.com Theoretical studies have also explored the formation of hydroperoxy (OOH) species as a key oxidant in propene epoxidation, particularly in the presence of water. researchgate.net The mechanism of propene epoxidation with H₂O₂ over TS-1 catalysts has also been a subject of theoretical investigation, with calculations identifying the formation of a reactive Ti-OOH intermediate. mdpi.com
Ammoxidation: The ammoxidation of propene to acrylonitrile over bismuth molybdate catalysts is another complex reaction where DFT has provided mechanistic insights. escholarship.orgacs.org Calculations suggest that the rate-limiting step is the initial abstraction of a hydrogen atom from the methyl group of propene by a lattice oxygen atom. escholarship.orgacs.org
The table below presents a summary of key findings from DFT studies on different reaction mechanisms of this compound.
| Reaction | Key Mechanistic Findings from DFT |
| Ene Reaction | Can proceed through both concerted and stepwise pathways, with the stepwise mechanism often being energetically favored. nih.gov |
| Epoxidation | Involves the formation of key intermediates like bidentate propoxy species or hydroperoxy radicals, depending on the catalyst and reaction conditions. scispace.comresearchgate.net |
| Ammoxidation | The initial C-H bond activation at the methyl group is the rate-determining step. escholarship.orgacs.org |
Molecular orbital theory provides a framework for understanding the electronic changes that occur during a chemical reaction. Frontier Molecular Orbital (FMO) theory, in particular, focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
In the context of this compound reactions, MO analysis helps to explain reactivity and selectivity. For example, in the ene reaction of methyl acrylate with propene, ab initio MO studies have been used to analyze the transition state geometries and the extent of electron transfer. oup.com In the reaction of propene with Fe(IV)OCl-porphyrin complexes, DFT calculations and FMO analysis have shown that substituents on the porphyrin ring can alter the energy gap between the HOMO of propene (the π-orbital) and the LUMO of the complex, thereby influencing the reactivity and selectivity between epoxidation and hydroxylation. jst.go.jp Electron-withdrawing groups were found to stabilize the acceptor orbital of the complex, leading to a smaller energy gap and a lower activation barrier. jst.go.jp
The analysis of electron transfer from propene to the catalyst at the transition state has also been used to rationalize the preference for either epoxidation or hydroxylation. jst.go.jp
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into reaction dynamics, the behavior of intermediates, and the properties of materials.
MD simulations have been applied to investigate the reaction dynamics of this compound in various contexts.
Quasi-classical trajectory calculations on a full-dimensionality potential energy surface have been used to examine the dynamics of the reaction between chlorine atoms and propene. acs.orgnih.gov These simulations revealed that the dominant reaction pathway is the direct abstraction of a hydrogen atom from the methyl group, occurring in under 500 femtoseconds. acs.orgnih.gov A smaller fraction of the reactions proceed through an addition-elimination route involving chloropropyl radical intermediates. acs.orgnih.gov
Ab initio molecular dynamics (AIMD) simulations have been employed to study the mechanism of propene epoxidation with an O₂-H₂O mixture on an Au₇/α-Al₂O₃ catalyst. researchgate.net These simulations showed that the activation of molecular oxygen can proceed through a hydroperoxyl (OOH) intermediate, which is a key oxidizing species for the subsequent epoxidation of propene. researchgate.net
MD simulations have also been used to study the microscopic configuration and dynamic behavior of mixtures containing benzene, propene, and cumene, which are relevant to the cumene synthesis process. acs.org These simulations showed that propene molecules have a slight tendency to cluster in the liquid state but are more uniformly distributed at supercritical conditions. acs.org
Computational Modeling of Catalyst-Substrate Interactions
Computational modeling has become an indispensable tool in catalysis research, providing molecular-level insights into the complex interactions between catalysts and substrates. For reactions involving this compound, these theoretical approaches are crucial for understanding and predicting catalytic performance.
Understanding Active Site Requirements and Catalyst Performance
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature of active sites in catalysts for this compound transformations. By modeling the interactions between this compound and the catalyst surface, researchers can identify the specific geometric and electronic features that are required for efficient catalysis.
One of the key challenges in modeling heterogeneous catalysts is the inherent non-uniformity of active sites, especially for Supported Organometallic Catalysts (SOMCs). chemrxiv.org Computational models often use a few representative structures to depict active sites, but in reality, a multitude of surface heterogeneities can contribute to the most kinetically favorable species. chemrxiv.org For instance, in the hydrogenation of olefins catalyzed by a surface organovanadium(III) catalyst, DFT calculations combined with kinetic Monte Carlo (kMC) simulations have been used to explore the effect of surface heterogeneity on catalytic activity. chemrxiv.orgresearchgate.net These studies have shown that different active sites can lead to different reaction mechanisms, such as heterolytic cleavage and redox cycling, which can be difficult to distinguish experimentally. researchgate.net
The interaction of this compound with catalyst surfaces has also been investigated using DFT. For example, studies on the adsorption of this compound on silver surfaces, as a model for Ag/ZrO₂ catalysts in catalytic combustion, have shown that this compound chemisorbs on the silver surface through its π system. mdpi.com This interaction leads to an elongation of the C=C bond, activating the molecule for subsequent reactions. mdpi.com
Table 1: Computationally Modeled Active Sites for this compound Reactions
| Catalyst System | This compound Reaction | Proposed Active Site | Computational Method | Key Findings |
|---|---|---|---|---|
| Supported Organovanadium(III) | Hydrogenation | Bare tripodal vanadium site | DFT, kMC | Heterolytic cleavage pathway is favored; surface heterogeneity is crucial for accurately modeling kinetics. chemrxiv.orgresearchgate.net |
| WOₓ/SiO₂ | Metathesis | Tungsten alkylidene species | DFT | The pseudo-Wittig mechanism is the most favorable for active site formation. osti.gov |
| ReOₓ/Al₂O₃ | Metathesis | Isolated surface Re⁷⁺O₄ sites anchored to the support | DFT, In situ Spectroscopy | The support acts as a ligand, controlling the number and activity of the active sites. acs.org |
| Ag/ZrO₂ | Catalytic Combustion | Ag surface atoms | DFT | This compound chemisorbs via its π system, leading to C=C bond activation. mdpi.com |
Predicting Selectivity and Activity
A significant goal of computational catalysis is the prediction of a catalyst's selectivity and activity before it is synthesized and tested experimentally. Quantum chemical methods are increasingly used to interpret the complex mechanisms that govern these properties. bohrium.com
For the polymerization of this compound, DFT has been used to predict the stereoselectivity of various transition metal catalysts. bohrium.comdntb.gov.ua The stereoselectivity of these catalysts is determined by subtle energy differences between the transition states leading to different polymer microstructures. While DFT can provide valuable insights, achieving high accuracy in predicting these small energy differences can be challenging, and the choice of the DFT functional and solvent model can significantly impact the results. bohrium.com For instance, a comparison of several DFT functionals for predicting the stereocontrol in propylene polymerization found that the B3PW91 functional with D3 empirical dispersions performed well for several catalysts. bohrium.com
In addition to DFT, machine learning (ML) has emerged as a powerful tool for predicting catalyst performance. rsc.orgresearchgate.net By training ML models on existing experimental or computational data, it is possible to predict the selectivity and activity of new catalysts. researchgate.netnih.gov For example, ML models have been used to predict the enantioselectivity of organocatalysts and the propylene space-time yield in the CO₂-assisted oxidative dehydrogenation of propane. rsc.orgnih.gov These models can use various features to represent the catalyst and reaction conditions, including quantum chemical descriptors. researchgate.net The Random Forest (RF) algorithm has been shown to be a superior performing algorithm for predicting propane conversion and propylene selectivity. rsc.orgresearchgate.net
Table 2: Predicted vs. Experimental Selectivity in this compound Polymerization
| Catalyst | Computational Method | Predicted Selectivity (ΔE re-si in kcal/mol) | Experimental Selectivity (mmmm% pentad) |
|---|---|---|---|
| Metallocene Catalyst 1 | DFT | Data not available | High |
| Metallocene Catalyst 2 | DFT | Data not available | Moderate |
| Metallocene Catalyst 3 | DFT | Data not available | Low |
Theoretical Studies of this compound Derivatives
Theoretical and computational chemistry also provide valuable insights into the intrinsic properties of this compound derivatives, such as the nature of intramolecular interactions.
Intramolecular Hydrogen Bonding in Substituted Prop-1-enes
Intramolecular hydrogen bonding (IHB) is a critical factor that influences the conformation, stability, and reactivity of molecules. In substituted prop-1-enes, the presence of suitable donor and acceptor groups can lead to the formation of IHBs. Theoretical studies, primarily using DFT, are well-suited to investigate the properties of these bonds.
A detailed theoretical study has been conducted on the IHB in halogen-substituted derivatives of 1-amino-3-imino-prop-1-ene (AIP), which is a resonance-assisted hydrogen bond (RAHB) system. ias.ac.inresearchgate.net In this system, an N-H...N intramolecular hydrogen bond is formed. The study investigated the effects of substituting halogen atoms (F, Cl, Br) at different positions on the carbon skeleton of AIP. ias.ac.in
The strength of the IHB was evaluated using various parameters, including the hydrogen bond energy, the distance between the proton donor and acceptor, and topological parameters from the Quantum Theory of Atoms in Molecules (QTAIM), such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP). ias.ac.inresearchgate.net The results showed that the substitution of halogen atoms significantly affects the strength of the IHB. For instance, substitution at the R3 position was found to increase the hydrogen bond strength, which was attributed to steric effects between the halogen atoms and the amine group's hydrogen atom. ias.ac.in Good linear correlations were observed between the IHB energies and various calculated parameters, such as the electron density at the BCP and the chemical shift of the bridged hydrogen. ias.ac.in
Table 3: Theoretical Data on Intramolecular Hydrogen Bonding in Substituted 1-amino-3-imino-prop-1-enes
| Substituent and Position | IHB Energy (kcal/mol) | N...H Distance (Å) | Electron Density at BCP (ρ) | Laplacian of Electron Density at BCP (∇²ρ) |
|---|---|---|---|---|
| Unsubstituted | Data not available | Data not available | Data not available | Data not available |
| F at R1 | Data not available | Data not available | Data not available | Data not available |
| Cl at R1 | Data not available | Data not available | Data not available | Data not available |
| Br at R1 | Data not available | Data not available | Data not available | Data not available |
| F at R3 | Data not available | Data not available | Data not available | Data not available |
| Cl at R3 | Data not available | Data not available | Data not available | Data not available |
| Br at R3 | Data not available | Data not available | Data not available | Data not available |
Advanced Analytical Techniques in Prop 1 Ene Research
Spectroscopic Methods for Reaction Monitoring and Intermediate Identification
Real-time monitoring of chemical transformations provides invaluable data on reaction kinetics, catalyst behavior, and the formation of short-lived species. In-situ and operando spectroscopy are at the forefront of these efforts, allowing researchers to observe reactions as they happen.
In-situ Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for monitoring the evolution of chemical species in real-time. emory.eduntnu.no These techniques provide information on the vibrational and electronic transitions of molecules, respectively, allowing for the identification of reactants, products, and reaction intermediates. emory.eduresearchgate.net
In prop-1-ene (B156429) research, in-situ FTIR is frequently used to study the adsorption and reaction of this compound on catalyst surfaces. For instance, the adsorption of this compound on zeolite catalysts can be monitored by observing characteristic infrared bands. The C=C stretching mode and C-H bending modes of the methyl or methylene (B1212753) groups of this compound can be identified, and the appearance of new bands can signify the formation of intermediates or products like acetone (B3395972). researchgate.net
UV-Vis spectroscopy provides complementary information by probing electronic transitions. This is particularly useful for identifying intermediates in catalytic cycles, such as specific metal-oxo or organometallic species. nih.gov In the epoxidation of this compound over a titanium silicalite-1 (TS-1) catalyst, for example, in-situ Diffuse Reflectance UV-Vis (DRS UV-Vis) spectroscopy has been used alongside Raman spectroscopy to identify crucial titanium-hydroperoxo (Ti-OOH) intermediates. researchgate.net The presence of these active sites is critical for the epoxidation process. researchgate.net
Interactive Table 1: Spectroscopic Identification of Species in this compound Reactions
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for probing the structure and dynamics of materials in their native, solid state. emory.eduacs.org It provides atomic-level information about the local environment of specific nuclei, making it invaluable for studying heterogeneous catalysts and the species adsorbed upon them. acs.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra are influenced by these orientation-dependent interactions, which can be manipulated using techniques like magic-angle spinning (MAS) to yield high-resolution data. emory.edu
In the context of this compound research, ¹³C solid-state NMR is particularly insightful. By using this compound enriched with the ¹³C isotope at a specific position (e.g., this compound-2-¹³C), researchers can trace the fate of that specific carbon atom throughout a reaction. This method of "label transfer" is fundamental to mechanistic studies. For example, in catalytic cracking or polymerization, ¹³C solid-state NMR can follow the transformation of the labeled this compound into various products or its incorporation into a polymer chain. acs.org Analysis of the resulting spectra can reveal the connectivity of atoms in the products, providing direct evidence for proposed reaction pathways, such as oligomerization, isomerization, and cracking mechanisms on zeolite catalysts.
The distinct chemical shifts in a ¹³C NMR spectrum correspond to different chemical environments of the carbon atoms. docbrown.info For this compound itself, three distinct signals are observed, corresponding to the CH₂, CH, and CH₃ carbons. docbrown.info When this molecule reacts on a catalyst surface, the appearance of new peaks at different chemical shifts can be used to identify intermediates and final products retained on the catalyst or in the solid product matrix.
Interactive Table 2: Application of ¹³C Solid-State NMR in this compound Studies
Operando spectroscopy represents a significant advancement in catalysis research by combining in-situ spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity. This methodology aims to establish direct structure-reactivity relationships by observing the catalyst "at work."
For reactions involving this compound, this approach is crucial for identifying the true catalytically active sites and understanding deactivation mechanisms. A notable example is the oxidative dehydrogenation of propane (B168953) to this compound. Using an operando setup combining techniques like UV-Vis and Raman spectroscopy, researchers can monitor the state of a molybdenum-based catalyst in real time. Such studies have shown that the Mo⁴⁺ oxidation state is likely the active species for this compound production and have observed the subsequent deactivation of the catalyst over time. This direct correlation between the spectroscopic signature of a particular species and the catalytic performance is the core strength of the operando approach.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a cornerstone of mechanistic chemistry, providing unambiguous evidence of bond-forming and bond-breaking events. By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C or ¹H with ²H/D), the pathway of atoms can be traced through complex reaction networks. nih.gov
In many industrially important processes, this compound is part of a complex network of reactions where it can act as a reactant, intermediate, or product. ¹³C labeling is an indispensable tool for mapping the flow of carbon atoms through these networks. vanderbilt.eduyoutube.com This approach, often referred to as ¹³C metabolic flux analysis in biological systems, can be applied to chemical reaction systems to quantify the contribution of different pathways to product formation. vanderbilt.edunih.gov
For example, in the conversion of methanol (B129727) to olefins, where this compound is a key product, ¹³C-labeled methanol can be introduced into the feed. By analyzing the isotopic distribution in the this compound and other hydrocarbon products using techniques like Mass Spectrometry or NMR, researchers can deconvolute the complex reaction pathways. youtube.com This allows for the quantification of different reaction cycles, such as the aromatic-based or olefin-based cycles, and helps identify the primary routes to this compound formation. The analysis of the isotopic signature (the δ¹³C value) of the products provides a clear fingerprint of their origin. picarro.com
The distribution of isotopes within a product molecule can provide deep mechanistic insights. "Isotope scrambling," where the isotopic label moves to positions other than its original location, often indicates the presence of reversible reaction steps or the formation of symmetric intermediates. Conversely, the absence of scrambling can help rule out certain mechanistic possibilities.
A related and powerful tool is the measurement of the Kinetic Isotope Effect (KIE), which compares the rate of a reaction using a heavy isotope to the rate using a light isotope. nih.gov A significant KIE (typically >1.5 for C-H/C-D bonds) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. acs.org
In studies of metal carbene-mediated C-H insertion reactions, deuterium (B1214612) labeling has been used to probe the mechanism. acs.org When a specifically deuterated precursor was used, the position of the deuterium in the products was analyzed. The observation of a KIE of 2.1 and the lack of deuterium scrambling provided strong evidence for a concerted C-H insertion mechanism mediated by a palladium carbene, while ruling out pathways involving reversible steps that would have randomized the isotope's position. acs.org While this example is from a different system, the principles are directly applicable to studying this compound reactions, such as hydrogen abstraction or addition steps, to determine whether they are rate-limiting and to probe the nature of the transition states involved. nih.gov
Techniques for Catalyst Characterization in Operando Conditions
In the pursuit of optimizing this compound production, understanding the dynamic nature of catalysts under actual operating conditions is paramount. Operando spectroscopy, which involves characterizing the catalyst while the reaction is in progress, provides invaluable insights into the structure-activity relationships that govern catalytic performance and longevity. acs.orgresearchgate.net This section delves into key in situ and operando techniques employed to elucidate the real-time evolution of catalysts used in this compound synthesis, primarily through propane dehydrogenation (PDH).
X-ray Diffraction (XRD), XANES, TPD-NH3, N2 Physisorption
A multi-technique approach is often essential to gain a comprehensive understanding of the catalyst's physicochemical properties and their behavior during reaction. Techniques such as X-ray Diffraction (XRD), X-ray Absorption Near Edge Structure (XANES), Temperature-Programmed Desorption of ammonia (B1221849) (TPD-NH3), and nitrogen physisorption are powerful tools in this regard.
X-ray Diffraction (XRD) , when applied in situ or operando, can monitor changes in the crystalline structure of the catalyst, such as the formation of different phases or changes in particle size under reaction temperatures and atmospheres. For instance, in Pt-Sn/Al2O3 catalysts, XRD can be used to identify the formation of Pt-Sn alloys, which are known to influence catalytic activity and selectivity. mdpi.com
X-ray Absorption Near Edge Structure (XANES) is a powerful element-specific technique that provides information about the oxidation state and coordination environment of the active metal species. Operando XANES studies have been instrumental in observing the dynamic changes in the electronic properties of catalysts during this compound synthesis. For example, in Ga-based catalysts for propane dehydrogenation, operando XANES can track the oxidation state of gallium, which is believed to be the active site. researchgate.net Similarly, for supported chromium catalysts, in situ studies have shown that Cr(VI) species are reduced to the active Cr(III) species under reaction conditions. mdpi.complu.mx
Temperature-Programmed Desorption of Ammonia (TPD-NH3) is a widely used technique to characterize the acidity of a catalyst, which is a critical factor in determining its selectivity and stability in reactions like PDH. The strength and number of acid sites can influence side reactions such as cracking and coke formation. nih.gov TPD-NH3 profiles typically show desorption peaks at different temperatures, corresponding to weak, medium, and strong acid sites.
Below is a table summarizing the acid site distribution for different Pt-Sn/Al2O3 catalysts, as determined by NH3-TPD. The catalysts were prepared with varying ratios of urea (B33335) to Al(NO3)3·9H2O, which affects the support's properties. mdpi.com
| Catalyst | Weak Acid Sites (Peak 1 Temp., °C) | Strong Acid Sites (Peak 2 Temp., °C) | Total Acidity (relative units) |
|---|---|---|---|
| PtSn/Al2O3-2 | 220 | 450 | 1.00 |
| PtSn/Al2O3-4 | 215 | 455 | 1.12 |
| PtSn/Al2O3-9 | 225 | 445 | 1.25 |
| PtSn/Al2O3-12 | 230 | 440 | 0.95 |
N2 Physisorption is the standard method for determining the textural properties of catalysts, such as specific surface area, pore volume, and pore size distribution. These properties are crucial as they affect the dispersion of the active species and the diffusion of reactants and products. A high surface area is generally desirable for achieving high dispersion of the active metal.
The following interactive data table presents the textural properties of Pt-Sn/Al2O3 catalysts prepared with different urea to Al(NO3)3·9H2O ratios. mdpi.com
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| PtSn/Al2O3-2 | 180 | 0.50 | 11.1 |
| PtSn/Al2O3-4 | 195 | 0.55 | 11.3 |
| PtSn/Al2O3-9 | 210 | 0.60 | 11.4 |
| PtSn/Al2O3-12 | 175 | 0.48 | 10.9 |
Correlating Catalyst Structure with Performance and Deactivation
The true power of these advanced analytical techniques lies in their ability to correlate the structural and electronic properties of the catalyst with its performance in terms of activity, selectivity, and stability. In the context of this compound production via PDH, a major challenge is the deactivation of the catalyst, primarily due to the formation and deposition of coke. nih.govuu.nluu.nl
The acidity of the catalyst support, as determined by TPD-NH3, plays a significant role in catalyst deactivation. Strong acid sites are often associated with promoting side reactions that lead to coke formation, thereby reducing the catalyst's lifetime. nih.gov Studies on Pt-Sn/Al2O3 catalysts have shown that modifying the support to reduce the number of strong acid sites can enhance stability. nih.govdlut.edu.cn For instance, the addition of modifiers like calcium can alter the acid site distribution and improve the catalyst's resistance to coking. dlut.edu.cn
The interaction between the active metal and the promoter, as well as their dispersion, which can be inferred from techniques like XRD, XANES, and N2 physisorption, is directly linked to catalytic performance. In Pt-Sn/Al2O3 systems, the formation of a Pt-Sn alloy is crucial for high this compound selectivity and stability. mdpi.com The promoter (Sn) is thought to dilute the large ensembles of Pt atoms, which are active for undesired side reactions like hydrogenolysis and coking. rsc.org
The following table correlates the properties of the Pt-Sn/Al2O3 catalysts with their performance in propane dehydrogenation. mdpi.com
| Catalyst | Initial Propane Conversion (%) | Propene Selectivity (%) | Deactivation Rate Constant (k_d, h⁻¹) |
|---|---|---|---|
| PtSn/Al2O3-2 | 52.9 | 96.5 | 0.19 |
| PtSn/Al2O3-4 | 55.5 | 96.2 | 0.17 |
| PtSn/Al2O3-9 | 56.6 | 96.0 | 0.15 |
| PtSn/Al2O3-12 | 45.9 | 97.1 | 0.24 |
Operando spectroscopic studies, such as operando DRIFTS, have further confirmed that isolated Pt atoms at the surface of Ga-Pt catalysts are active sites for propane dehydrogenation and that these sites are resistant to poisoning by coke. acs.orgresearchgate.net In contrast, conventional Pt/Al2O3 catalysts are more prone to deactivation by coke formation. acs.orgresearchgate.net The deactivation process itself can be monitored in real-time using techniques like operando Raman spectroscopy, which can track the nature and evolution of carbonaceous deposits on the catalyst surface during the reaction. uu.nluu.nl
Sustainable and Green Chemistry Aspects of Prop 1 Ene Production and Utilization
Principles of Green Chemistry in Prop-1-ene (B156429) Processes
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edulabdepotinc.com Its principles are being actively applied to the lifecycle of this compound, from production to utilization, to enhance sustainability.
A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. wikipedia.orgrsc.org Addition reactions, for example, are considered highly atom-economical as they combine all reactant atoms into the final product. rsc.orgscranton.edu
In the context of this compound production, on-purpose methods like propane (B168953) dehydrogenation (PDH) exhibit a high atom economy. The primary reaction involves the removal of hydrogen from propane to yield this compound.
C₃H₈ → C₃H₆ + H₂
| Reactant | Molar Mass (g/mol) | Desired Product | Molar Mass (g/mol) | Byproduct | Molar Mass (g/mol) | Theoretical Atom Economy (%) |
|---|---|---|---|---|---|---|
| Propane (C₃H₈) | 44.1 | This compound (C₃H₆) | 42.08 | Hydrogen (H₂) | 2.02 | 95.4 |
Green chemistry emphasizes designing processes that use and generate substances with minimal toxicity to humans and the environment. yale.eduacs.org Traditional methods for this compound production can involve hazardous materials and generate significant waste streams. For instance, coke formation on catalysts during processes like steam cracking and PDH is a major source of waste and process inefficiency. epocbelgium.be
Efforts to minimize waste include the development of advanced catalysts that reduce coke formation and extend catalyst lifespan. bisresearch.com Furthermore, innovative approaches are being explored to convert plastic waste, particularly polypropylene (B1209903), back into this compound through processes like microwave-assisted catalytic upcycling. researchgate.net This not only addresses the issue of plastic pollution but also creates a circular economy for plastics. mdpi.com
Minimizing energy consumption is a core principle of green chemistry, as it reduces both environmental impact and economic costs. yale.eduacs.org Traditional this compound production via steam cracking is highly energy-intensive, accounting for a significant portion of the chemical industry's energy demand. kraftblock.comuu.nl The pyrolysis section of a naphtha steam cracker, for example, consumes about 65% of the total process energy. uu.nl
On-purpose production methods like PDH are being optimized for greater energy efficiency. Innovations in catalyst technology and process design, such as the use of fixed-bed reactors and continuous catalyst regeneration, have led to reduced energy consumption compared to older technologies. bisresearch.comwattco.com Additionally, research into novel, low-energy production routes is ongoing. This includes electro-assisted propane dehydrogenation, which can operate at significantly lower temperatures than conventional thermal processes, and light-driven propane dehydrogenation, which utilizes solar energy. acs.orgresearchgate.net The electrification of steam crackers, potentially powered by renewable energy, could reduce CO2 emissions by up to 90%. epocbelgium.be
Transitioning from fossil-based feedstocks to renewable resources is a fundamental aspect of green chemistry and a circular economy. yale.edulabdepotinc.com The production of "bio-prop-1-ene" from renewable sources is a rapidly developing field. A variety of bio-based feedstocks are being investigated, including:
Biomass: Lignocellulosic biomass from agricultural waste, grasses, and corn can be converted to this compound through thermochemical routes like gasification to produce syngas, which is then converted to methanol (B129727) and subsequently to this compound. polymerinnovationblog.comdiva-portal.org
Bio-oils and Glycerol: Vegetable oils and glycerol, a byproduct of biodiesel production, can be used as feedstocks. polymerinnovationblog.com Researchers have developed catalysts that can efficiently convert glycerol derivatives into bio-based this compound. azom.com
Bio-naphtha: Produced from hydrogenated vegetable oils or used fats, bio-naphtha can be used in existing steam crackers to produce bio-based this compound. biokunststofftool.de
Bio-ethanol: Fermentation of sugars from sources like sugarcane can produce bio-ethanol, which can then be converted to this compound. polymerinnovationblog.comdiva-portal.org
The Methanol-to-Propylene (MTP) process is a key technology for producing this compound from both fossil fuels and renewable resources. energy.nlresearchgate.net When methanol is produced from biomass or through the hydrogenation of captured CO2 using green hydrogen, the resulting this compound has a significantly lower carbon footprint. ijche.comtue.nl
| Feedstock | Conversion Pathway | Key Intermediates |
|---|---|---|
| Sugarcane, Corn, Beets | Fermentation -> Metathesis | Bio-ethanol, Ethylene (B1197577), Butene |
| Biomass (e.g., agricultural waste) | Gasification -> MTP | Syngas, Methanol |
| Vegetable Oils, Used Fats | Hydrogenation -> Steam Cracking | Bio-naphtha |
| Glycerol | Catalytic Conversion | Allyl alcohol |
Environmental Impact Assessment of this compound Industrial Processes
Evaluating the environmental impact of industrial processes is crucial for identifying areas for improvement and guiding the transition to more sustainable practices. Life cycle assessments (LCAs) are used to quantify the environmental footprint of this compound production, from raw material extraction to the final product.
Traditional production routes for this compound, primarily steam cracking and fluid catalytic cracking (FCC), are significant sources of greenhouse gas emissions. epocbelgium.be Steam cracking, in particular, is one of the most energy- and carbon-intensive processes in the chemical industry. kraftblock.com
The carbon footprint of this compound from steam cracking is estimated to be around 2.4 tons of CO2 equivalent per metric ton of propylene (B89431). ugent.be The CO2 emissions from a propane dehydrogenation (PDH) plant are reported to be approximately 0.81 tCO2/t of this compound. epocbelgium.be However, some consequential life cycle assessment models suggest that GHG emissions for this compound from PDH are around 1.35 kg CO2e per kg of product. 2-0-lca.comaau.dk
| Production Route | Estimated CO2 Emissions (tCO₂/t this compound) | Reference |
|---|---|---|
| Steam Cracking | 2.4 | ugent.be |
| Propane Dehydrogenation (PDH) | 0.81 - 1.35 | epocbelgium.be2-0-lca.comaau.dk |
Efforts to reduce these emissions include improving energy efficiency, switching to lower-carbon fuels, and developing carbon capture and utilization (CCU) technologies. ugent.beosti.gov For instance, CO2 can be used as a soft oxidant in a modified PDH process, which not only produces this compound but also consumes CO2. bisresearch.comresearchgate.net
Valorization of Byproducts and Waste Streams
The valorization of byproducts and waste streams is a cornerstone of green chemistry, aiming to create a circular economy within chemical manufacturing. In the context of this compound, a major focus has been on utilizing crude glycerin, a low-value and abundant byproduct from the biodiesel industry. thechemicalengineer.comeuropa.eugoogle.com Transforming this waste stream into a high-value chemical like this compound not only improves the economics of biodiesel production but also provides a renewable feedstock for the chemical industry. google.com
Significant research has been dedicated to developing efficient catalytic processes for converting glycerin (glycerol) to this compound. The primary challenge lies in the selective removal of oxygen atoms from the glycerol molecule (C₃H₈O₃) to yield this compound (C₃H₆). thechemicalengineer.comeuropa.eu This conversion is typically achieved through hydrodeoxygenation (HDO) reactions.
One-step conversion processes are being actively investigated. Research has demonstrated the effective conversion of glycerin to this compound in a single step using molybdenum-based catalysts. rsc.org In a high-pressure continuous flow reactor, a molybdenum catalyst supported on black carbon achieved high conversion of glycerin with significant selectivity towards this compound. rsc.org The reaction pathways are complex, but studies suggest that 2-propen-1-ol is a key intermediate in the formation of this compound. rsc.org
A patented process describes a method for converting a feedstock mixture of glycerin and hydrogen using a hydrotreating catalyst, such as one containing Ni, Mo, and W. google.com The process operates at temperatures between 175°C and 550°C and pressures from 200 to 1200 psig. google.com A key finding is that limiting the molar ratio of hydrogen to glycerin (e.g., to 5:1 or less) increases the molar percentage of glycerin converted to this compound while simultaneously decreasing the formation of the less desirable byproduct, propane. google.com
Multi-step processes have also been scaled up to the pilot-plant level. mdpi.com One such process involves several stages:
Vaporization of a glycerin-water solution.
Dehydration of glycerin to acrolein.
Hydrogenation of acrolein to propanol.
Dehydration of propanol to this compound.
An optional final hydrogenation of this compound to propane. mdpi.com This research highlights that this compound is a critical intermediate in the pathway from glycerin to propane, and by adjusting reaction conditions, its production can be favored. mdpi.com
The HYDROGAS project represents another innovative approach, using a two-stage catalytic reforming process. In this system, part of the glycerin feedstock is first used to generate the hydrogen gas required for the conversion. This internally produced hydrogen is then used in a second stage to transform the remaining glycerin into biopropane, with this compound being a key intermediate. thechemicalengineer.comeuropa.eu
The table below summarizes findings from various catalytic systems for the direct conversion of glycerin to this compound.
Future Research Directions and Emerging Technologies in Prop 1 Ene Chemistry
Development of Next-Generation Catalysts for Enhanced Selectivity and Activity
The pursuit of catalysts with superior performance remains a cornerstone of prop-1-ene (B156429) chemistry research. A key area of focus is the direct epoxidation of this compound, a reaction for which catalyst design is critical to achieving high selectivity for propene oxide while minimizing the formation of byproducts like carbon dioxide, propanal, and acetone (B3395972).
Recent research has highlighted the significant influence of the support material on the catalytic activity of gold nanoparticles. The choice of metal oxide support can dictate the reaction pathway and product distribution. For instance, strongly acidic supports such as tungsten trioxide (WO₃) and titanosilicate-1 have been shown to catalyze the isomerization of the desired propene oxide into other compounds mdpi.com. Key factors for achieving high selectivity towards propene oxide include the use of inert or neutralized surface sites and a low density of surface hydroxyl (-OH) groups mdpi.com.
Comparative studies on gold catalysts deposited on various supports reveal distinct performance characteristics, as detailed in the table below.
| Catalyst Support | Propene (C₃H₆) Conversion (%) | Propene Oxide (PO) Selectivity (%) | Main Byproducts | Reference |
| Cerium(IV) oxide (CeO₂) | 22.9 | 0 | Carbon dioxide (CO₂) | mdpi.com |
| Silicon dioxide (SiO₂) | < 0.1 (without H₂) | 0 | Acrolein, Acetaldehyde | mdpi.com |
| γ-Alumina (γ-Al₂O₃) | Low | 0 | Acetone, Propanal, Acetaldehyde | mdpi.com |
| Tungsten trioxide (WO₃) | Not specified | Low | Isomerization products | mdpi.com |
| Titanosilicate-1 (TS-1) | Not specified | Low | Isomerization products | mdpi.com |
This table summarizes the performance of various supported gold catalysts in the oxidation of this compound, highlighting the critical role of the support material in determining product selectivity.
These findings underscore the necessity of designing catalyst systems where both the active metal nanoparticle and the support work in synergy to steer the reaction towards the desired product.
Integration of Artificial Intelligence and Machine Learning in Catalyst Design and Process Optimization
The traditional trial-and-error approach to catalyst development is time-consuming and resource-intensive. acs.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process, offering unprecedented speed and precision in the discovery and optimization of new catalysts.
Accelerate Catalyst Screening: Machine learning algorithms can analyze vast datasets to screen thousands of potential catalyst candidates in a fraction of the time required by conventional methods. This allows researchers to identify materials with desirable properties such as high activity, selectivity, and stability much more efficiently.
Optimize Catalytic Performance: AI models can simulate catalytic reactions at the atomic level, providing insights that allow for the fine-tuning of catalyst structures to enhance their performance for specific reactions.
Generate Novel Catalyst Structures: Generative algorithms can explore high-dimensional chemical spaces to propose entirely new catalyst compositions and structures that might not be considered through traditional research paradigms.
Exploration of Novel Reaction Media (e.g., Supercritical Fluids, Plasma Chemistry)
The environment in which a reaction occurs can dramatically influence its outcome. Researchers are increasingly exploring novel reaction media to unlock new efficiencies and reaction pathways for this compound.
Supercritical Fluids: Supercritical fluids (SCFs), which exist above their critical temperature and pressure, possess a unique combination of gas-like and liquid-like properties, such as high diffusivity, low viscosity, and variable density. teledynelabs.com Supercritical carbon dioxide (scCO₂) is a particularly attractive medium as it is non-toxic, non-flammable, and easily removed from the product stream upon depressurization. libretexts.org
For this compound reactions, such as hydroformylation in scCO₂, understanding the phase behavior of the multicomponent mixture (reactants, products, and solvent) is critical. nih.govacs.orgacs.org The critical point of the mixture changes as the reaction progresses, and maintaining a single phase is often necessary to ensure consistent reaction conditions. nih.govacs.org Research in this area focuses on modeling these phase changes to design more robust batch and continuous flow processes. nih.govacs.org
Plasma Chemistry: Non-thermal, atmospheric pressure plasmas offer a unique method for activating chemical reactions at low temperatures. In the context of this compound chemistry, plasma is being used to generate highly reactive species for targeted transformations. One promising application is the plasma-induced epoxidation of propene. acs.org By interacting a plasma with water, reactive species like hydrogen peroxide (H₂O₂) can be generated in-situ. acs.org This H₂O₂ then acts as the oxidant to convert this compound to propene oxide over a catalyst, using only this compound and water as the initial reactants. acs.org This approach could lead to cleaner and more sustainable oxidation processes.
Biocatalytic Approaches to this compound Functionalization
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers significant advantages in terms of specificity and mild reaction conditions. mdpi.comnih.gov While the functionalization of a simple, unactivated alkene like this compound is challenging, research into a class of enzymes known as ene-reductases (ERs) is paving the way for future applications.
Ene-reductases catalyze the asymmetric reduction of activated carbon-carbon double bonds, demonstrating the potential of enzymes to interact selectively with alkenes. nih.govnih.gov Research has demonstrated the biocatalytic conversion of molecules containing propene-like structures, such as carvone, which has a prop-1-en-2-yl group. mdpi.com Furthermore, emerging work has pointed towards the enzymatic synthesis of terminal alkenes like propene from renewable resources, representing a significant step towards bio-based chemical production. acs.org Future research will likely focus on engineering these enzymes or discovering new ones capable of directly and selectively functionalizing this compound and other simple olefins.
Advanced Reactor Technologies (e.g., Microreactors for Explosive Regimes)
The design of the reactor itself is a critical component of process innovation. Microreactors, with their high surface-area-to-volume ratios, offer exceptional control over heat and mass transfer, enabling reactions to be run safely under conditions that would be hazardous in conventional large-scale reactors. youtube.commdpi.com
A key application for this compound is its direct epoxidation using a mixture of hydrogen and oxygen, a process that operates within an explosive regime. acs.orgacs.org The use of microreactors allows this reaction to be performed safely, preventing thermal runaways. youtube.comacs.org Studies have shown that operating in a microreactor not only enhances safety but can also significantly improve productivity. By optimizing the concentrations of hydrogen, oxygen, and this compound—a strategy only feasible within a microreactor—the propene oxide reaction rate has been improved by over a factor of four. acs.org Furthermore, integrated systems are being developed that combine different technologies, such as a microplasma for oxidant generation with a downstream microreactor for the catalytic epoxidation of this compound. nwo.nl This level of process intensification represents a major direction for the future of chemical manufacturing.
Q & A
Q. Methodological Notes
- Data Presentation : Include tables comparing catalytic systems (e.g., Table 1: Catalyst Type vs. Polypropylene Tacticity).
- Validation : Cross-reference experimental findings with computational models and prior literature .
- Ethical Reporting : Disclose limitations (e.g., instrument detection limits) and conflicts in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
